molecular formula C18H24N6O4 B2621399 7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-8-hydrazinyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 899997-23-0

7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-8-hydrazinyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2621399
CAS No.: 899997-23-0
M. Wt: 388.428
InChI Key: LMVHGOOGVFEVOK-UHFFFAOYSA-N
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Description

The compound 7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-8-hydrazinyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic molecule with potential applications in various scientific fields. This compound features a purine core, which is a common structure in many biologically active molecules, including nucleotides and certain pharmaceuticals. The presence of multiple functional groups, such as the hydrazinyl and hydroxypropyl groups, suggests that this compound could participate in a variety of chemical reactions, making it a versatile candidate for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-8-hydrazinyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

  • Formation of the Purine Core: : The purine core can be synthesized through a series of condensation reactions starting from simple precursors like urea and cyanoacetic acid. These reactions often require acidic or basic conditions and elevated temperatures to facilitate ring closure.

  • Introduction of the Dimethylphenoxy Group: : The 3,4-dimethylphenoxy group can be introduced via a nucleophilic substitution reaction. This step might involve the reaction of a halogenated purine intermediate with 3,4-dimethylphenol in the presence of a base such as potassium carbonate.

  • Attachment of the Hydroxypropyl Group: : The hydroxypropyl group can be added through an epoxide ring-opening reaction. This involves reacting the purine intermediate with an epoxide, such as glycidol, under basic conditions.

  • Hydrazinyl Group Addition: : The final step involves the introduction of the hydrazinyl group. This can be achieved by reacting the intermediate with hydrazine hydrate under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxypropyl group can undergo oxidation to form a carbonyl group. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : The hydrazinyl group can be reduced to form an amine. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

  • Substitution: : The dimethylphenoxy group can participate in nucleophilic aromatic substitution reactions, especially if activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde from the hydroxypropyl group.

    Reduction: Conversion of the hydrazinyl group to an amine.

    Substitution: Replacement of the dimethylphenoxy group with a nucleophile.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s purine core suggests potential interactions with nucleic acids and enzymes. It could be used to study enzyme inhibition or as a probe in biochemical assays.

Medicine

The compound’s structure indicates potential pharmacological activity. It could be investigated for its effects on various biological targets, such as kinases or receptors, and might serve as a lead compound in drug discovery.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure might impart desirable properties to polymers or other industrial products.

Mechanism of Action

The mechanism of action of 7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-8-hydrazinyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione would depend on its specific interactions with molecular targets. The purine core could interact with nucleotide-binding sites on enzymes, potentially inhibiting their activity. The hydrazinyl group might form covalent bonds with active site residues, leading to irreversible inhibition. The hydroxypropyl group could enhance solubility and facilitate cellular uptake.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theophylline: A bronchodilator used in the treatment of respiratory diseases.

    Allopurinol: A xanthine oxidase inhibitor used to treat gout.

Uniqueness

Compared to these compounds, 7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-8-hydrazinyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione features a unique combination of functional groups that could confer distinct biological activities. Its hydrazinyl group, in particular, sets it apart from other purine derivatives, potentially offering novel mechanisms of action and therapeutic applications.

Properties

IUPAC Name

7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-8-hydrazinyl-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O4/c1-10-5-6-13(7-11(10)2)28-9-12(25)8-24-14-15(20-17(24)21-19)22(3)18(27)23(4)16(14)26/h5-7,12,25H,8-9,19H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVHGOOGVFEVOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(CN2C3=C(N=C2NN)N(C(=O)N(C3=O)C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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